molecular formula C15H12N4O3S B4232634 2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B4232634
M. Wt: 328.3 g/mol
InChI Key: ORZFNCLHMDPTOP-UHFFFAOYSA-N
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Description

2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the reaction of 2,4-dimethyl-6-nitroaniline with a suitable pyridine derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve heating to facilitate the formation of the thiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
  • 2-[(2,4-dimethyl-6-chlorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Uniqueness

2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .

Properties

IUPAC Name

2-(2,4-dimethyl-6-nitroanilino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-6-9(2)12(11(7-8)19(21)22)17-15-18-13(20)10-4-3-5-16-14(10)23-15/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFNCLHMDPTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC(=O)C3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

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